molecular formula C16H13Br2ClO2 B14617678 2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane CAS No. 59362-76-4

2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane

Cat. No.: B14617678
CAS No.: 59362-76-4
M. Wt: 432.5 g/mol
InChI Key: RAKGOYXPQCULTD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzaldehyde with 4-chlorobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The reaction is carried out in an organic solvent such as dichloromethane at a controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar precursors and conditions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiol compounds in an organic solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield hydroxylated, aminated, or thiolated derivatives, while oxidation and reduction reactions may produce corresponding oxides or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a potential probe or ligand in biochemical studies.

    Medicine: As a potential lead compound for drug development.

    Industry: As a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms may enhance its binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)-4-(4-bromophenyl)-1,3-dioxolane: Lacks the chlorophenyl group.

    2-(Chloromethyl)-4-(4-chlorophenyl)-2-(4-bromophenyl)-1,3-dioxolane: Has a different halogen substitution pattern.

Uniqueness

2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane is unique due to its specific combination of bromine and chlorine atoms, which may confer distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

59362-76-4

Molecular Formula

C16H13Br2ClO2

Molecular Weight

432.5 g/mol

IUPAC Name

2-(bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane

InChI

InChI=1S/C16H13Br2ClO2/c17-10-16(12-3-7-14(19)8-4-12)20-9-15(21-16)11-1-5-13(18)6-2-11/h1-8,15H,9-10H2

InChI Key

RAKGOYXPQCULTD-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)(CBr)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br

Origin of Product

United States

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